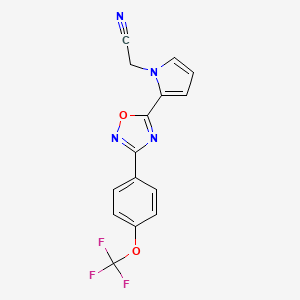

2-(2-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

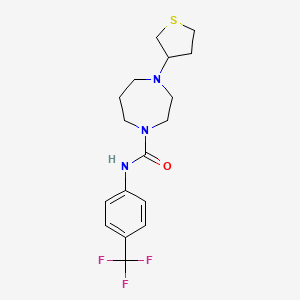

The compound “2-(2-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetonitrile” is a complex organic molecule. It contains several functional groups, including a trifluoromethoxy group attached to a phenyl ring, a 1,2,4-oxadiazole ring, a pyrrole ring, and a nitrile group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The trifluoromethoxy group is a strong electron-withdrawing group, which would impact the electronic structure of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the trifluoromethoxy group, the oxadiazole ring, the pyrrole ring, and the nitrile group. Each of these groups has distinct reactivity patterns, and their combination in a single molecule could lead to a variety of possible reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethoxy group is highly electronegative, which could impact the compound’s polarity, solubility, and stability .Scientific Research Applications

Fluorination Techniques

Research has shown advancements in fluorination techniques, which are crucial for modifying the electronic properties of compounds, including those structurally related to the compound . For instance, the nuclear fluorination of diarylisoxazoles using Selectfluor® under specific conditions demonstrates the versatility of fluorination reactions in synthetic chemistry, which can be applicable to the modification of similar compounds for various research applications (Stephens & Blake, 2004).

Basicity and Solvent Interactions

The establishment of a self-consistent spectrophotometric basicity scale in acetonitrile provides insights into the behavior of compounds in solution, which is essential for understanding the reactivity and stability of complex molecules in different solvent systems (Kaljurand et al., 2000).

Pyrolysis and Reaction Pathways

The study of flash vacuum pyrolysis of oxadiazole oxides offers insights into the thermal stability and decomposition pathways of oxadiazole derivatives. Such studies are fundamental for understanding the behavior of oxadiazole compounds under high-temperature conditions, which could be relevant for the synthesis and modification of the compound of interest (Mitchell & Paton, 2010).

Antioxidant Activity

The synthesis and evaluation of new heterocycles, including oxadiazole derivatives for their antioxidant activity, highlight the potential applications of these compounds in medicinal chemistry and material science. Such research underscores the utility of oxadiazole derivatives in the development of compounds with potential health benefits (El‐Mekabaty, 2015).

Luminescent Properties

The study of thiophene-derivatized pybox and its lanthanide ion complexes, which are highly luminescent, opens up avenues for the application of similar compounds in optoelectronic devices and sensors. This research signifies the potential of oxadiazole derivatives in the development of luminescent materials (de Bettencourt-Dias et al., 2007).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets. If it’s intended for use in materials science, its properties would depend on its physical and chemical characteristics .

Future Directions

Properties

IUPAC Name |

2-[2-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N4O2/c16-15(17,18)23-11-5-3-10(4-6-11)13-20-14(24-21-13)12-2-1-8-22(12)9-7-19/h1-6,8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOISPPWCWEXQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2559715.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2559720.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2559721.png)

![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)propanamide](/img/structure/B2559723.png)

![N-(2-fluorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2559724.png)

![6-({4-[(3-chloro-4-methoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2559729.png)

![1-(Iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2559732.png)

![N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2559733.png)

![2-(ethylthio)-7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2559736.png)